
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C9H13ClO2 It is characterized by the presence of a chlorinated propene group attached to an oxane ring, which also bears an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde typically involves the reaction of 3-chloroprop-2-en-1-ol with an oxane derivative under controlled conditionsThe reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintaining the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carboxylic acid.
Reduction: Formation of 4-(3-Chloroprop-2-en-1-yl)oxane-4-methanol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorinated propene group may also participate in electrophilic addition reactions, further influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chloroprop-2-en-1-yl)oxane-3-carbaldehyde
- 4-[(E)-3-Chloroprop-2-enyl]oxane-4-carbaldehyde
Uniqueness
Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C9H13ClO2 |
|---|---|
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
4-[(E)-3-chloroprop-2-enyl]oxane-4-carbaldehyde |
InChI |
InChI=1S/C9H13ClO2/c10-5-1-2-9(8-11)3-6-12-7-4-9/h1,5,8H,2-4,6-7H2/b5-1+ |
InChI-Schlüssel |
OXNTXGMRGJKUKJ-ORCRQEGFSA-N |
Isomerische SMILES |
C1COCCC1(C/C=C/Cl)C=O |
Kanonische SMILES |
C1COCCC1(CC=CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


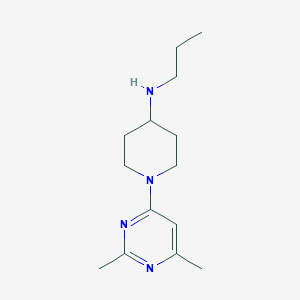
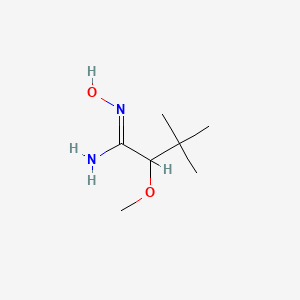
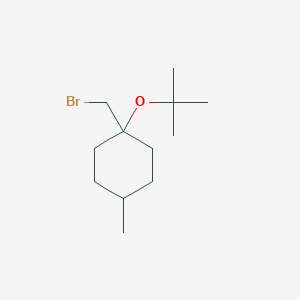
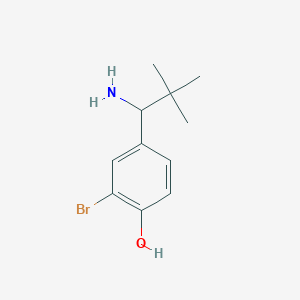
amine](/img/structure/B15273221.png)
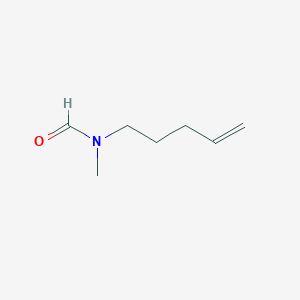
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
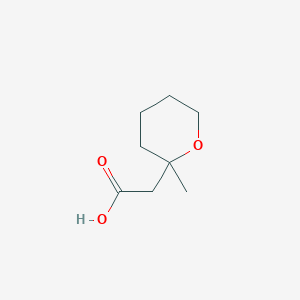

![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)

